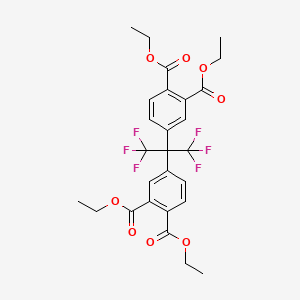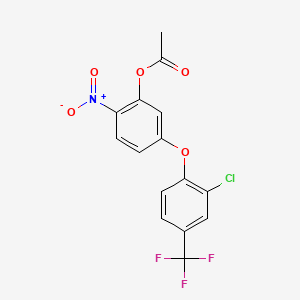
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Acifluorfen, and it is primarily used as a herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrophenyl acetate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted phenoxy derivatives .
Scientific Research Applications
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves its interaction with specific molecular targets. As a herbicide, it inhibits the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .
Comparison with Similar Compounds
Similar Compounds
Fluoroglycofen ethyl: Another diphenylether herbicide with similar applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
50594-44-0 |
|---|---|
Molecular Formula |
C15H9ClF3NO5 |
Molecular Weight |
375.68 g/mol |
IUPAC Name |
[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] acetate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-8(21)24-14-7-10(3-4-12(14)20(22)23)25-13-5-2-9(6-11(13)16)15(17,18)19/h2-7H,1H3 |
InChI Key |
PSWSPFSDVZVVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


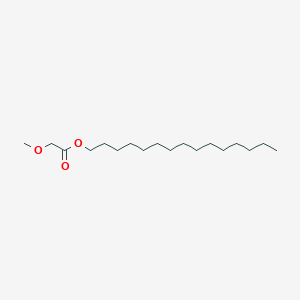
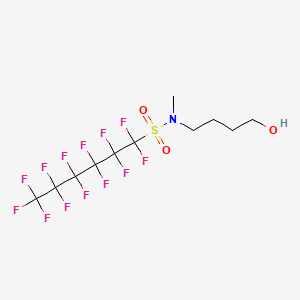
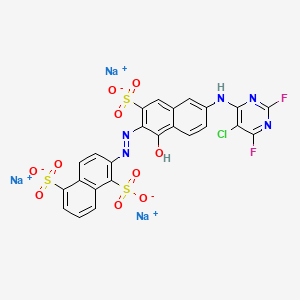
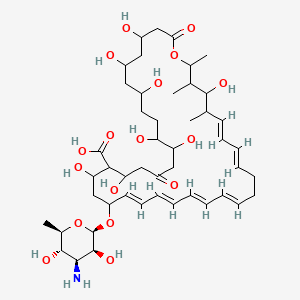
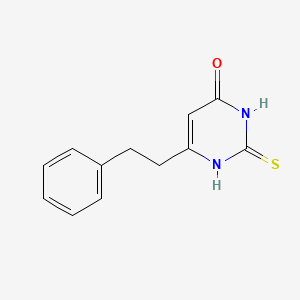
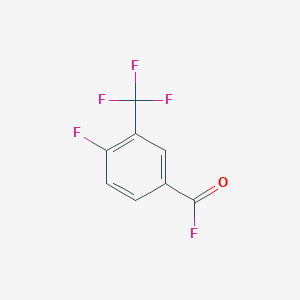

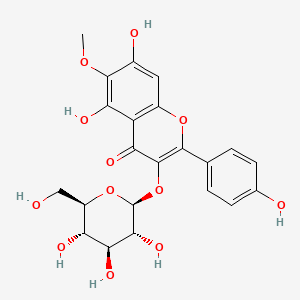
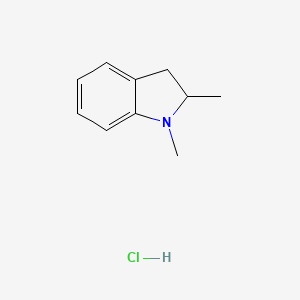

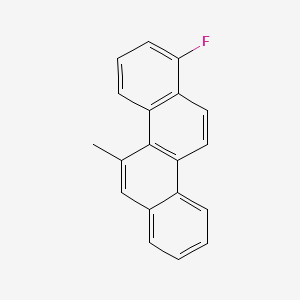
![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

